QC6352

Description

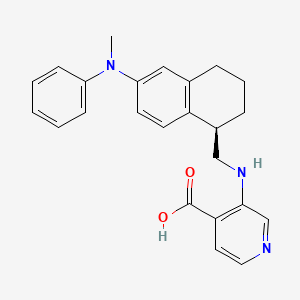

Structure

3D Structure

Properties

IUPAC Name |

3-[[(1R)-6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c1-27(19-8-3-2-4-9-19)20-10-11-21-17(14-20)6-5-7-18(21)15-26-23-16-25-13-12-22(23)24(28)29/h2-4,8-14,16,18,26H,5-7,15H2,1H3,(H,28,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMABFRQESMONQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3)CNC4=C(C=CN=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)[C@@H](CCC3)CNC4=C(C=CN=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of QC6352

For Researchers, Scientists, and Drug Development Professionals

Abstract

QC6352 is a potent and selective small molecule inhibitor of the KDM4 (Lysine Demethylase 4) family of histone demethylases. Its mechanism of action is multifaceted, extending beyond simple enzymatic inhibition to induce the degradation of its target proteins, ultimately leading to profound anti-cancer effects. This guide provides a comprehensive overview of the molecular mechanisms underpinning the activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The primary downstream consequences of this compound activity include the disruption of ribosome biogenesis, induction of DNA damage, and cell cycle arrest, making it a promising candidate for therapeutic development, particularly in cancers characterized by high rates of ribosome production and dependency on KDM4 activity.

Core Mechanism of Action: Dual Inhibition and Degradation

This compound exerts its effects on the KDM4 family of proteins through a dual mechanism:

-

Catalytic Inhibition: this compound directly inhibits the demethylase activity of KDM4A, KDM4B, KDM4C, and KDM4D.[1][2] These enzymes are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), which are critical epigenetic marks regulating gene expression. By inhibiting this activity, this compound helps maintain the repressive H3K9me3 mark, leading to the silencing of genes involved in cell proliferation and survival.

-

Proteasome-Mediated Degradation: In addition to inhibiting their catalytic function, this compound also promotes the ubiquitination and subsequent degradation of KDM4A, KDM4B, and KDM4C proteins by the proteasome.[1] This leads to a significant reduction in the total cellular levels of these proteins, amplifying the inhibitory effect.

This dual action ensures a robust and sustained suppression of KDM4-mediated cellular processes.

Key Signaling Pathways and Cellular Consequences

The inhibition and degradation of KDM4 proteins by this compound trigger a cascade of downstream cellular events, culminating in potent anti-tumor activity.

Disruption of Ribosome Biogenesis

A primary and profound consequence of this compound treatment is the impairment of ribosome biogenesis.[1][2] KDM4A, in particular, has been shown to localize to the nucleolus, the site of ribosome production.[1] Inhibition of KDM4A by this compound leads to:

-

A significant reduction in the transcription of ribosomal RNA (rRNA).[1]

-

A subsequent blockade of overall protein synthesis.[1]

Cells with high basal levels of ribosomal gene transcription have been shown to be particularly sensitive to this compound.[1][2]

Induction of DNA Damage and Cell Cycle Arrest

This compound treatment has been demonstrated to induce DNA damage and activate the DNA damage response checkpoint.[1][2] This leads to a cytostatic effect characterized by an arrest of the cell cycle in the S-phase.[1][2] The accumulation of cells in the S-phase prevents them from proceeding to mitosis, thereby halting proliferation.

Targeting of Cancer Stem-Like Cells and EGFR Expression

In the context of breast cancer, this compound has been shown to effectively target breast cancer stem-like cells (BCSCs). It achieves this by blocking their proliferation and sphere-forming capacity. Furthermore, this compound treatment leads to a reduction in the expression of the Epidermal Growth Factor Receptor (EGFR), a key driver of growth in therapy-resistant triple-negative breast cancer.

Quantitative Data

The inhibitory activity of this compound against the KDM4 family and its cellular effects have been quantified in various studies.

| Parameter | Value | Assay/Model |

| IC50 (KDM4A) | 104 nM | Enzymatic Assay |

| IC50 (KDM4B) | 56 nM | Enzymatic Assay |

| IC50 (KDM4C) | 35 nM | Enzymatic Assay |

| IC50 (KDM4D) | 104 nM | Enzymatic Assay |

| IC50 (WiT49 cells) | 36.55 nM | PrestoBlue Cell Viability Assay |

| IC50 (HEK293 cells) | 4.24 nM | PrestoBlue Cell Viability Assay |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Western Blot for KDM4 Protein Levels

This protocol is used to determine the effect of this compound on the total cellular protein levels of KDM4 isoforms.

-

Cell Lysis:

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape adherent cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against KDM4A, KDM4B, or KDM4C overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of KDM4 proteins.

-

Cell Treatment and Lysis:

-

Treat cells with this compound, with or without a proteasome inhibitor (e.g., MG132), for the indicated time.

-

Lyse cells in a buffer containing deubiquitinase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against ubiquitin or a specific KDM4 isoform overnight at 4°C.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

-

Perform Western blotting as described above, probing with antibodies against KDM4 isoforms or ubiquitin.

-

Quantitative RT-PCR (qRT-PCR) for rRNA Transcription

This protocol measures the effect of this compound on the transcription of ribosomal RNA.

-

RNA Extraction:

-

Treat cells with this compound for the desired duration.

-

Isolate total RNA using a suitable RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and random primers or primers specific for pre-rRNA.

-

-

qPCR:

-

Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for pre-rRNA (e.g., targeting the 5' external transcribed spacer).

-

Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in rRNA transcription.

-

Click-iT Assay for Protein Synthesis

This assay measures the rate of new protein synthesis.

-

Cell Labeling:

-

Treat cells with this compound for the desired time.

-

During the last 30-60 minutes of treatment, incubate the cells with a medium containing a methionine analog, such as O-propargyl-puromycin (OPP) or L-homopropargylglycine (HPG).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 3.7% formaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes.

-

-

Click Reaction:

-

Prepare a Click-iT reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide).

-

Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI, if desired.

-

Image the cells using a fluorescence microscope or a high-content imaging system.

-

Quantify the fluorescence intensity to determine the level of new protein synthesis.

-

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to assess the distribution of cells in different phases of the cell cycle.

-

Cell Preparation:

-

Treat cells with this compound (e.g., 25 nM) for 72 hours.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes or at -20°C overnight.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Use software (e.g., ModFit) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Comet Assay for DNA Damage

This single-cell gel electrophoresis assay detects DNA strand breaks.

-

Cell Preparation:

-

Treat cells with this compound (e.g., 100 nM) for 72 hours.

-

Harvest and resuspend the cells in ice-cold PBS.

-

-

Embedding in Agarose:

-

Mix the cell suspension with low-melting-point agarose.

-

Pipette the mixture onto a CometSlide and allow it to solidify.

-

-

Lysis:

-

Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis at a low voltage to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."

-

-

Staining and Visualization:

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize the comets using a fluorescence microscope.

-

Analyze the images using software (e.g., OpenComet) to quantify the extent of DNA damage (e.g., tail length, tail moment).

-

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem-like cells.

-

Cell Seeding:

-

Prepare a single-cell suspension of cancer cells.

-

Seed the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates.

-

Culture the cells in a serum-free sphere-forming medium supplemented with growth factors (e.g., EGF and bFGF).

-

-

Treatment:

-

Add this compound at various concentrations to the culture medium.

-

-

Incubation and Sphere Formation:

-

Incubate the plates for 7-14 days to allow for the formation of tumorspheres.

-

-

Quantification:

-

Count the number of spheres with a diameter greater than a certain threshold (e.g., 50 µm) in each well.

-

Calculate the sphere formation efficiency (SFE) as (number of spheres / number of cells seeded) x 100%.

-

Conclusion

This compound is a promising anti-cancer agent with a well-defined, dual mechanism of action targeting the KDM4 family of histone demethylases. By both inhibiting the catalytic activity and promoting the degradation of KDM4 proteins, this compound initiates a cascade of events that potently disrupt ribosome biogenesis, induce DNA damage, and cause cell cycle arrest. These multifaceted effects, particularly its efficacy against cancer stem-like cells, underscore its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for further investigation and characterization of this compound and other KDM4 inhibitors in various cancer models.

References

QC6352: A Selective KDM4 Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

QC6352 is a potent and selective small-molecule inhibitor of the KDM4 (Lysine-Specific Demethylase 4) family of histone demethylases.[1][2] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, mechanism of action, and its effects on key signaling pathways. Detailed experimental protocols for the characterization of this compound are provided to facilitate its use in preclinical research. All quantitative data are summarized in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams.

Introduction to KDM4 and this compound

Histone lysine demethylases (KDMs) are critical regulators of gene expression through the removal of methyl groups from histone lysine residues. The KDM4 family, also known as the JMJD2 family, are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that specifically demethylate di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). Dysregulation of KDM4 activity is implicated in various cancers, making them attractive targets for therapeutic intervention.[3]

This compound was developed as a potent and selective inhibitor of the KDM4 family.[2][3] It exhibits robust anti-proliferative effects in various cancer models and serves as a valuable chemical probe to investigate the biological functions of KDM4 enzymes.[3][4]

Biochemical and Cellular Activity of this compound

This compound demonstrates potent inhibitory activity against KDM4 isoforms A, B, C, and D, with IC50 values in the nanomolar range.[2][5] It displays significant selectivity for the KDM4 family over other KDM subfamilies, with the exception of moderate activity against KDM5B.[2] In cellular assays, this compound effectively increases the levels of H3K36me3, a key substrate of KDM4, and exhibits low nanomolar EC50 values for anti-proliferative activity in sensitive cancer cell lines.[6]

Data Presentation

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Technology |

| KDM4A | 104 | LANCE TR-FRET |

| KDM4B | 56 | LANCE TR-FRET |

| KDM4C | 35 | LANCE TR-FRET |

| KDM4D | 104 | LANCE TR-FRET |

| KDM5B | 750 | LANCE TR-FRET |

| KDM2B | >4000 | Not Specified |

| KDM3A | >4000 | Not Specified |

| KDM3B | >4000 | Not Specified |

| KDM6B | >4000 | Not Specified |

| PHF8 | >4000 | Not Specified |

Data compiled from multiple sources.[2][5][7]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | EC50 (nM) |

| KYSE-150 | Proliferation | 3.5 |

| KYSE-150 (+KDM4C) | H3K36me3 Increase | 1.3 |

| WiT49 | Proliferation | Low nanomolar |

| HEK293 | Proliferation | Low nanomolar |

Data compiled from multiple sources.[2][6][8]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the KDM4 catalytic domain.[8] In addition to its direct enzymatic inhibition, this compound has been shown to induce the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins, leading to a reduction in their cellular levels.[8][9] This dual mechanism contributes to its potent cellular activity.

Key Signaling Pathways and Cellular Effects

Treatment of cancer cells with this compound elicits a range of cellular responses, primarily impacting DNA integrity, cell cycle progression, and ribosome biogenesis.

DNA Damage Response

This compound treatment induces double-strand DNA breaks, which in turn activates the DNA damage response (DDR) pathway.[1][8] This is evidenced by the phosphorylation and activation of key DDR proteins such as ATM, CHK1, CHK2, and H2AX (γH2AX).[1] The sustained DNA damage leads to cell cycle arrest, primarily in the S-phase, and can ultimately trigger apoptosis.[1][8][10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound | KDM4 inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. "Inhibition of KDM4 with this compound to Target High-Risk Neuroblastoma" by Ahmed M. Abuzaid [dc.uthsc.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribosome production presents a new therapeutic opportunity against Wilms tumor | St. Jude Research [stjude.org]

- 10. Oncogenic Cells of Renal Embryonic Lineage Sensitive to the Small-Molecule Inhibitor this compound Display Depletion of KDM4 Levels and Disruption of Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of QC6352 in Ribosome Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

QC6352 is a potent and selective small-molecule inhibitor of the KDM4 family of histone lysine demethylases.[1] Emerging research has identified a critical role for this compound in the disruption of ribosome biogenesis, a fundamental cellular process often hijacked by cancer cells to sustain rapid growth and proliferation.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on ribosome biogenesis. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating this compound as a potential therapeutic agent.

Introduction

Ribosome biogenesis is a complex and highly regulated process that is essential for cell growth and proliferation.[3] It involves the coordinated synthesis of ribosomal RNA (rRNA) and ribosomal proteins (RPs), and their assembly into functional ribosomes.[3] In cancer cells, the machinery of ribosome biogenesis is often upregulated to meet the high demand for protein synthesis required for rapid cell division and tumor growth.[2] This dependency presents a potential therapeutic vulnerability.

This compound is an inhibitor of the KDM4 histone demethylase family, with IC50 values of 104 nM for KDM4A, 56 nM for KDM4B, and 35 nM for KDM4C.[4] It has demonstrated anti-tumor activity in various cancer models.[4] Recent studies have elucidated that a primary mechanism of action for this compound involves the profound disruption of ribosome biogenesis, leading to a cytostatic effect in sensitive cancer cell lines, particularly those of renal embryonic lineage.[5][6]

Mechanism of Action of this compound in Ribosome Biogenesis

This compound disrupts ribosome biogenesis through a multi-faceted mechanism primarily centered on the inhibition and degradation of the histone demethylase KDM4A.[2]

2.1. Inhibition and Proteasome-Mediated Degradation of KDM4A

This compound not only inhibits the catalytic demethylase activity of KDM4 family members but also induces the ubiquitination and subsequent proteasome-mediated degradation of KDM4A, KDM4B, and KDM4C proteins.[1][3][5] This leads to a significant reduction in the cellular levels of these key epigenetic regulators.[5] The degradation of KDM4A appears to be a crucial event, as the cellular phenotypes induced by this compound are most closely mirrored by the specific knockdown of KDM4A.[5][6] The precise ubiquitin ligases involved in this compound-induced KDM4A degradation are a subject of ongoing investigation, though FBXO22 and RNF8/RNF168 have been identified as regulators of KDM4A ubiquitination.[7]

2.2. Impaired Ribosomal RNA (rRNA) and Ribosomal Protein (RP) Gene Transcription

KDM4A is localized to the nucleolus, the primary site of ribosome biogenesis, where it plays a role in regulating the transcription of ribosomal genes.[2][3] By depleting KDM4A levels, this compound leads to a significant and dose-dependent reduction in the transcription of the 47S rRNA precursor.[8] Furthermore, treatment with this compound results in decreased occupancy of KDM4A at the promoter region of ribosomal DNA (rDNA).[8]

In addition to its effects on rRNA synthesis, this compound also profoundly downregulates the expression of numerous ribosomal protein genes.[5] RNA-sequencing analyses of cancer cell lines treated with this compound revealed the ribosome pathway (KEGG_RIBOSOME) as one of the most significantly downregulated gene sets.[5][8]

2.3. Blockade of Protein Synthesis and Cell Cycle Arrest

The combined effect of reduced rRNA and RP gene transcription is a global blockade of new protein synthesis.[2][5] This impairment of the cell's protein production machinery leads to a cytostatic response characterized by S-phase cell cycle arrest and the induction of a DNA damage response.[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's effect on ribosome biogenesis and a typical experimental workflow to investigate this process.

Caption: this compound signaling pathway in ribosome biogenesis.

Caption: Experimental workflow for studying this compound's effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's impact on ribosome biogenesis and cellular processes.

Table 1: Effect of this compound on Cell Cycle Distribution in WiT49 and HEK293 Cells [5]

| Cell Line | Treatment (25 nM this compound for 72h) | % Cells in G0/G1 Phase (Change) | % Cells in S Phase (Change) |

| WiT49 | Vehicle Control | - | - |

| WiT49 | This compound | Decreased (p=0.0274) | Increased (p=0.0097) |

| HEK293 | Vehicle Control | - | - |

| HEK293 | This compound | Decreased (p=0.0079) | Increased (p=0.0175) |

Table 2: Dose-Dependent Reduction of 47S rRNA Transcription by this compound [8]

| Cell Line | This compound Concentration | Relative 47S rRNA Levels (vs. Control) |

| WiT49 | 10 nM | Significant Reduction |

| WiT49 | 25 nM | Further Significant Reduction |

| WiT49 | 100 nM | Profound Reduction |

| HEK293 | 10 nM | Significant Reduction |

| HEK293 | 25 nM | Further Significant Reduction |

| HEK293 | 100 nM | Profound Reduction |

| Note: Specific fold-change values were not provided in the source material, but a dose-dependent reduction was clearly demonstrated. |

Table 3: Downregulation of Ribosomal and Associated Proteins by this compound [8]

| Protein | Function | Effect of this compound Treatment (25 nM for 72h) |

| KDM4A | Histone Demethylase | Downregulated |

| KDM4B | Histone Demethylase | Downregulated |

| KDM4C | Histone Demethylase | Downregulated |

| RPS6 | Ribosomal Protein S6 | Downregulated |

| RPS3 | Ribosomal Protein S3 | Downregulated |

| RPL7a | Ribosomal Protein L7a | Downregulated |

| RPL26 | Ribosomal Protein L26 | Downregulated |

| RPS27a | Ribosomal Protein S27a | Downregulated |

| p70S6 Kinase | Kinase that phosphorylates RPS6 | Downregulated |

| RNA Polymerase I | Transcribes rRNA genes | Downregulated |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's role in ribosome biogenesis.

5.1. Cell Culture and this compound Treatment

-

Cell Lines: WiT49 (anaplastic Wilms tumor) and HEK293 (human embryonic kidney) cells are commonly used.[5]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

This compound Treatment: For in vitro assays, cells are typically treated with this compound at final concentrations ranging from 10 nM to 100 nM for 72 hours.[5] A vehicle control (e.g., DMSO) is run in parallel.

5.2. RNA-Sequencing and Data Analysis

-

RNA Isolation: Total RNA is isolated from this compound-treated and control cells using a commercial kit (e.g., RNeasy Plus Mini Kit, Qiagen).[1]

-

Library Preparation and Sequencing: RNA-seq library preparation and sequencing are performed according to standard protocols.[1]

-

Data Analysis: Raw sequencing reads (FastQ files) are processed and analyzed.[9][10] Gene expression is quantified, and differential gene expression analysis is performed to identify genes and pathways affected by this compound treatment.[1] Gene Set Enrichment Analysis (GSEA) is used to identify significantly enriched or depleted pathways, such as the KEGG_RIBOSOME pathway.[5] The RNA-seq data for this compound-treated WiT49 and HEK293 cells are available on the Gene Expression Omnibus (GEO) under accession number GSE226112.[1]

5.3. Western Blot Analysis

-

Protein Lysate Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., KDM4A, KDM4B, KDM4C, RPS6, RPS3, RPL7a, RPL26, RPS27a, p70S6K, RNA Polymerase I, and a loading control like GAPDH).[8]

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5.4. Quantitative Real-Time PCR (qRT-PCR) for 47S rRNA

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted as described for RNA-seq, and cDNA is synthesized using a reverse transcription kit.

-

qPCR: qRT-PCR is performed using primers specific for the human 47S-ITS1 transcript to assess the levels of the rRNA precursor.[5] Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

5.5. Chromatin Immunoprecipitation (ChIP)-PCR

-

Cross-linking and Chromatin Preparation: Cells are cross-linked with formaldehyde, and chromatin is sheared to an appropriate size by sonication.

-

Immunoprecipitation: Sheared chromatin is incubated with an antibody against KDM4A or a control IgG overnight.[8]

-

DNA Purification: The immunoprecipitated DNA is purified.

-

PCR Analysis: PCR is performed on the purified DNA using primers specific for the promoter and other regions of the human rDNA to determine the occupancy of KDM4A.[8]

5.6. Nascent Protein Synthesis Assay (Click-iT)

-

Metabolic Labeling: Cells are incubated with a methionine analog (e.g., L-azidohomoalanine, AHA) that is incorporated into newly synthesized proteins.

-

Detection: The incorporated AHA is detected by a click chemistry reaction with a fluorescently labeled alkyne, allowing for the visualization and quantification of nascent protein synthesis.[5]

Conclusion

This compound represents a promising therapeutic agent that targets the machinery of ribosome biogenesis in cancer cells. Its dual mechanism of inhibiting KDM4 family members and inducing their proteasomal degradation leads to a profound suppression of rRNA and ribosomal protein gene transcription, ultimately blocking protein synthesis and arresting cell proliferation. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will facilitate further research and development of this compound and other ribosome biogenesis inhibitors as novel cancer therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Ribosome production presents a new therapeutic opportunity against Wilms tumor | St. Jude Research [stjude.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oncogenic Cells of Renal Embryonic Lineage Sensitive to the Small-Molecule Inhibitor this compound Display Depletion of KDM4 Levels and Disruption of Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 130.239.72.131:3000 [130.239.72.131:3000]

- 10. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

The KDM4 Inhibitor QC6352: A Technical Guide to its Impact on Gene Transcription Regulation

For Immediate Release

This technical guide provides an in-depth analysis of the potent and selective KDM4 inhibitor, QC6352, for researchers, scientists, and drug development professionals. Herein, we detail its mechanism of action, impact on gene transcription, and its potential as a therapeutic agent, particularly in oncology. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological pathways.

Core Mechanism of Action

This compound is a small molecule inhibitor of the KDM4 family of histone lysine demethylases (KDM4A, KDM4B, KDM4C, and KDM4D). These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), marks that are critical for transcriptional control. By inhibiting KDM4, this compound leads to an increase in the global levels of these repressive histone marks, subsequently altering gene expression profiles.[1]

Beyond its direct enzymatic inhibition, this compound has also been shown to induce the proteasome-mediated degradation of KDM4A-C proteins, further reducing their cellular activity.[2][3] This dual mechanism of action contributes to its potent anti-proliferative effects in various cancer models.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| KDM4A | 104 | Enzymatic Assay | --INVALID-LINK-- |

| KDM4B | 56 | Enzymatic Assay | --INVALID-LINK-- |

| KDM4C | 35 | Enzymatic Assay | --INVALID-LINK-- |

| KDM4D | 104 | Enzymatic Assay | --INVALID-LINK-- |

Table 2: Cellular Effects of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Duration | Reference |

| WiT49 | Wilms Tumor | S-phase cell cycle arrest, DNA damage, Inhibition of ribosome biogenesis | 25 nM | 72 hours | --INVALID-LINK-- |

| HEK293 | Embryonic Kidney | S-phase cell cycle arrest, DNA damage, Inhibition of ribosome biogenesis | 25 nM | 72 hours | --INVALID-LINK-- |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | Anti-proliferative | 3.5 nM (EC50) | Not Specified | --INVALID-LINK-- |

| MDA-MB-231 | Triple-Negative Breast Cancer | Synergistic killing with TKIs | Not Specified | 48 hours | --INVALID-LINK-- |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncogenic Cells of Renal Embryonic Lineage Sensitive to the Small-Molecule Inhibitor this compound Display Depletion of KDM4 Levels and Disruption of Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of QC6352: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

QC6352 is a potent and orally bioavailable small molecule inhibitor of the KDM4 family of histone lysine demethylases.[1][2] It has demonstrated anti-proliferative activity and in vivo efficacy in preclinical cancer models, including patient-derived xenografts of breast and colon cancer.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. Detailed experimental methodologies for key in vivo studies are presented, alongside visualizations of its mechanism of action and typical pharmacokinetic workflows. All quantitative data are summarized in structured tables for ease of reference and comparison.

Introduction

This compound is an epigenetic modulator that targets the Jumonji C (JmjC) domain-containing histone demethylase family KDM4.[3] The KDM4 subfamily, consisting of KDM4A, B, C, and D, plays a crucial role in tumorigenesis by removing repressive histone marks, specifically H3K9me3 and H3K36me3.[3] By inhibiting KDM4, this compound leads to a cytostatic response characterized by DNA damage, S-phase cell cycle arrest, and a significant disruption of ribosome biogenesis.[4] This compound has shown promising preclinical activity, making a thorough understanding of its pharmacokinetic profile essential for its continued development as a potential therapeutic agent.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in female CD-1 mice, revealing good oral bioavailability and systemic exposure.[2]

Data Presentation

The following table summarizes the key pharmacokinetic parameters of this compound following intravenous and oral administration.

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose | 5 mg/kg | 10 mg/kg |

| Clearance (CL) | 6.9 mL/min/kg | - |

| Volume of Distribution (Vd) | 675 mL/kg | - |

| Area Under the Curve (AUC) | - | 10,400 ng*h/mL |

| Oral Bioavailability (F%) | - | 30% |

| Table 1: Pharmacokinetic Parameters of this compound in Female CD-1 Mice.[2] |

Experimental Protocols

This section details the methodologies employed in the key in vivo studies to determine the pharmacokinetic profile and efficacy of this compound.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic parameters of this compound following intravenous and oral administration in mice.

Animal Model: Female CD-1 mice were used for these studies.[2]

Dosing:

-

Intravenous (IV) Administration: A single dose of 5 mg/kg was administered.[2]

-

Oral (PO) Administration: A single dose of 10 mg/kg was administered.[2]

Sample Collection: A detailed protocol for blood sample collection was not explicitly available in the reviewed literature. However, a general procedure for murine pharmacokinetic studies involves serial blood sampling from the tail vein or retro-orbital sinus at various time points post-dose. Plasma is then separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: A specific, validated bioanalytical method for the quantification of this compound in plasma from these studies is not publicly detailed. A general approach for small molecule quantification in biological matrices involves protein precipitation followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation (General Protocol):

-

Thaw plasma samples on ice.

-

Precipitate plasma proteins by adding a threefold volume of a suitable organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis (Hypothetical Parameters):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column is commonly used for small molecule analysis.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the physicochemical properties of this compound.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored for quantification.

-

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model of breast cancer.

Animal Model: NSG mice subcutaneously injected with HEK293 cells.[4]

Treatment:

-

This compound was administered at a dose of 25 mg/kg via oral gavage.[4]

-

The dosing schedule was twice a day for 5 consecutive days, followed by a two-day break, for a total of 3 weeks.[4]

-

A vehicle control group was included in the study.[4]

Monitoring:

-

Tumor volume and murine body weight were measured twice weekly to assess efficacy and toxicity.[4]

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of the KDM4 family of histone demethylases.[1] This inhibition leads to an increase in the levels of H3K9me3 and H3K36me3, which are repressive histone marks.[4] The downstream effects of KDM4 inhibition by this compound include the induction of DNA damage, a DNA repair-associated protein checkpoint response, S-phase cell cycle arrest, and a profound reduction in ribosome biogenesis, ultimately leading to a cytostatic response in sensitive cancer cells.[4]

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and a typical workflow for a preclinical pharmacokinetic study.

Caption: this compound inhibits KDM4, leading to downstream cytostatic effects.

References

The KDM4 Inhibitor QC6352: A Targeted Approach to Eradicating Cancer Stem Cell Populations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal and differentiation, driving tumor initiation, metastasis, and therapeutic resistance. Emerging evidence highlights the critical role of epigenetic regulators in maintaining the CSC phenotype. QC6352, a potent and selective small molecule inhibitor of the KDM4 family of histone lysine demethylases, has demonstrated significant preclinical efficacy in targeting CSC populations across various cancer types. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies related to the investigation of this compound's impact on cancer stem cells.

Core Mechanism of Action: KDM4 Inhibition

This compound exerts its anti-cancer stem cell effects primarily through the inhibition of the Jumonji C (JmjC) domain-containing histone demethylase KDM4 family (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2] These enzymes are crucial epigenetic regulators that remove methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), marks associated with transcriptional repression and elongation, respectively.[1] By inhibiting KDM4, this compound leads to an increase in these repressive histone marks, subsequently altering gene expression profiles that are critical for the maintenance and proliferation of cancer stem cells.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the efficacy and activity of this compound from preclinical studies.

| Parameter | Value | Cell/Model System | Reference |

| IC50 vs. KDM4 Isoforms | |||

| KDM4A | 104 nM | Biochemical Assay | [3] |

| KDM4B | 56 nM | Biochemical Assay | [3] |

| KDM4C | 35 nM | Biochemical Assay | [3] |

| KDM4D | 104 nM | Biochemical Assay | [3] |

| IC50 vs. Other KDM Isoforms | |||

| KDM5B | 750 nM | Biochemical Assay | [3] |

| In Vitro Efficacy | |||

| Inhibition of Colony Formation (BR0869f) | IC50 = 5 nM | HER2-positive patient-derived breast cancer organoid model | [1] |

| Inhibition of Cell Viability (SU60) | IC50 = 13 nM | Patient-derived colon cancer organoid model | [1] |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition | Dose-dependent reduction | Breast and Colon Cancer Patient-Derived Xenograft (PDX) models | [1][3] |

Key Signaling Pathways and Cellular Processes Modulated by this compound

Downregulation of Epidermal Growth Factor Receptor (EGFR) Signaling

This compound treatment has been shown to abrogate the expression of EGFR, a key driver of proliferation and therapy resistance in triple-negative breast cancer.[1] This effect is mediated by the inhibition of KDM4, leading to increased repressive histone methylation at the EGFR gene promoter.

Caption: this compound inhibits KDM4, increasing H3K9me3 and repressing EGFR expression.

Impairment of Ribosome Biogenesis

A significant mechanism of action for this compound is the disruption of ribosome biogenesis.[4] This process is highly active in cancer cells to support their rapid growth and proliferation. This compound-mediated inhibition of KDM4 leads to a profound reduction in the transcription of ribosomal RNA (rRNA) and ribosomal protein genes.

References

Methodological & Application

Application Notes and Protocols for QC6352 in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

QC6352 is a potent, selective, and orally bioavailable small molecule inhibitor of the KDM4 family of histone lysine demethylases (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2] The KDM4 family plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), thereby influencing gene expression.[1] Dysregulation of KDM4 activity is implicated in various cancers, making it an attractive therapeutic target.[1][3]

These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, key experimental protocols, and expected cellular phenotypes.

Mechanism of Action

This compound exerts its cellular effects through a dual mechanism:

-

Catalytic Inhibition: this compound directly inhibits the catalytic demethylase activity of KDM4 family members.[4][5]

-

Proteasomal Degradation: Treatment with this compound leads to the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins.[4][5]

The inhibition of KDM4 activity by this compound results in an increase in the global levels of H3K9me3 and H3K36me3.[4][6] This alteration in histone methylation leads to a cascade of downstream cellular events, including:

-

Impaired Ribosome Biogenesis: A profound reduction in ribosomal protein gene transcription, rRNA transcription, and overall protein synthesis.[4][5]

-

Cell Cycle Arrest: Induction of an S-phase cell cycle arrest.[4][5]

-

DNA Damage Response: Induction of DNA damage and activation of the DNA repair-associated protein checkpoint response.[4][5]

-

Inhibition of Proliferation and Self-Renewal: Reduced cell proliferation, migration, and tumor spheroid growth, particularly in sensitive cancer cell lines.[4][5][7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against KDM Isoforms

| Target | IC50 (nM) | Assay Type |

| KDM4A | 104 | Enzymatic |

| KDM4B | 56 | Enzymatic |

| KDM4C | 35 | Enzymatic |

| KDM4D | 104 | Enzymatic |

| KDM5B | 750 | Enzymatic |

Data compiled from multiple sources.[7][8]

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 | Assay |

| WiT49 | Anaplastic Wilms' Tumor | Low nanomolar | PrestoBlue |

| HEK293 | Embryonic Kidney | Low nanomolar | PrestoBlue |

| BCSC1 | Breast Cancer Stem-like Cell | ~10 nM | Cell Proliferation |

| BCSC2 | Breast Cancer Stem-like Cell | ~10 nM | Cell Proliferation |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | 3.5 nM (EC50) | Antiproliferation |

| PSTR | Mouse Neuroendocrine Prostate Cancer | Dose-dependent reduction | Cell Proliferation |

| 144-13 | Human Neuroendocrine Prostate Cancer | Dose-dependent reduction | Cell Proliferation |

Data compiled from multiple sources.[3][4][5][6][9]

Experimental Protocols

Protocol 1: Cell Viability Assay (PrestoBlue)

This protocol is adapted from studies on embryonic renal tumor cells.[4][5]

Materials:

-

This compound

-

96-well cell culture plates

-

PrestoBlue™ Cell Viability Reagent

-

Cell line of interest

-

Appropriate cell culture medium

-

Microplate reader capable of fluorescence measurement

Procedure:

-

Seed 3,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C.

-

Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0 to 10,000 nM.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the plates for 5 days at 37°C.

-

Add 10 µL of PrestoBlue™ reagent to each well.

-

Incubate for 30-60 minutes at 37°C.

-

Measure fluorescence with an excitation of 560 nm and an emission of 590 nm using a microplate reader.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 2: 3D Spheroid Formation Assay

This protocol is suitable for assessing the impact of this compound on tumor cell growth in a three-dimensional culture system.[4][5][7]

Materials:

-

This compound

-

Ultra-low attachment 24-well or 96-well plates

-

Cell line of interest

-

Appropriate serum-free medium for spheroid formation

-

Matrigel (optional, for embedding)

-

Microscope with imaging capabilities

Procedure:

-

Prepare a single-cell suspension of your cells.

-

Seed 1,000 to 5,000 cells per well in ultra-low attachment plates. For Matrigel-based assays, cells can be seeded in a 50% Matrigel solution.

-

Add this compound at the desired concentrations to the wells at the time of seeding.

-

Allow spheres to form over 7-10 days.

-

Monitor spheroid growth and morphology using a microscope.

-

Quantify spheroid size and number. For analysis, spheres over a certain diameter (e.g., 50 µm) are often counted.[7]

Protocol 3: Western Blot Analysis for KDM4 Protein Levels and Histone Methylation

This protocol allows for the assessment of this compound's effect on its direct targets and histone marks.[4]

Materials:

-

This compound

-

Cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against KDM4A, KDM4B, KDM4C, H3K9me3, H3K36me3, and a loading control (e.g., β-actin or GAPDH)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with this compound at various concentrations and time points (e.g., 6 to 72 hours).[4]

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. openworks.mdanderson.org [openworks.mdanderson.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An Application Guide for the In Vivo Administration of QC6352 in Mouse Models

These application notes provide a comprehensive overview of the recommended dosage and administration protocols for the KDM4 inhibitor, this compound, in preclinical in vivo mouse models. The information is compiled from published research to assist in the design and execution of experiments for cancer therapy studies.

Introduction to this compound

This compound is a potent and selective, orally active inhibitor of the KDM4 family of histone lysine demethylases (KDM4A, KDM4B, KDM4C, and KDM4D)[1][2][3][4]. Histone demethylases are crucial regulators of gene expression, and their dysregulation is a hallmark of numerous cancers[1]. This compound exerts its anti-tumor effects through a dual mechanism: it inhibits the catalytic activity of KDM4 enzymes and also promotes their degradation via a proteasome-associated pathway[2][5]. This leads to an increase in repressive histone marks (H3K9me3 and H3K36me3), resulting in cell cycle arrest, DNA damage, and a significant disruption of ribosome biogenesis in cancer cells[2][5]. Its efficacy has been demonstrated in various cancer models, including breast cancer, colon cancer, and neuroblastoma[1][6].

Pharmacokinetic Profile in Mice

Understanding the pharmacokinetic (PK) properties of this compound is essential for designing effective in vivo studies. The following table summarizes the key PK parameters identified in female CD-1 mice.

| Parameter | Value | Administration Route | Dosage | Citation |

| Systemic Clearance | 6.9 mL/min/kg | Intravenous (IV) | 5 mg/kg | [1][7] |

| Volume of Distribution | 675 mL/kg | Intravenous (IV) | 5 mg/kg | [1][7] |

| Area Under the Curve (AUC) | 10,400 ng/mL·h | Oral (PO) | 10 mg/kg | [1][7] |

| Oral Bioavailability | 30% | Oral (PO) | 10 mg/kg | [1][7] |

Recommended In Vivo Dosage and Administration

The dosage of this compound can vary depending on the mouse model and the cancer type being studied. The following table details the dosing regimens used in several successful preclinical studies.

| Mouse Model | Tumor Type | Dosage | Administration Route | Treatment Schedule | Citation |

| NSG Mice | Human Embryonic Kidney (HEK293) Xenograft | 25 mg/kg | Oral Gavage | Twice a day, 5 consecutive days on, 2 days off, for 3 weeks. | [5] |

| Patient-Derived Xenograft (PDX) | Breast Cancer (BR0869f) | 10, 25, and 50 mg/kg | Oral Gavage | Twice a day (BID), 5 days on, 2 days off, for 22 days. | [1] |

| Orthotopic Xenograft | Triple-Negative Breast Cancer Stem-like Cells | 10 mg/kg | Oral Gavage | Daily | [3][8] |

| Xenografts, PDXs, Transgenic Model | High-Risk Neuroblastoma | Not specified, but showed satisfactory antitumor activity. | Not specified | Not specified | [6] |

Experimental Protocols

Preparation of this compound for Oral Gavage

-

Method 1 (Polyethylene Glycol Formulation):

-

Weigh the required amount of this compound powder.

-

Prepare a vehicle solution of 50% polyethylene glycol (PEG) and 50% Dulbecco's Phosphate-Buffered Saline (DPBS)[8].

-

Adjust the pH of the vehicle solution to 9.0 using 1 N NaOH[8].

-

Add the this compound powder to the vehicle solution.

-

Sonicate the mixture until the this compound is completely dissolved and the solution is clear[8].

-

It is recommended to prepare this formulation fresh daily before administration[3].

-

-

Method 2 (Methylcellulose Formulation):

-

Prepare a 0.5% (w/v) solution of methylcellulose in sterile water[8].

-

Suspend the required amount of this compound powder in the methylcellulose solution.

-

Ensure the suspension is homogenous before administration.

-

Subcutaneous Xenograft Efficacy Study Protocol

This protocol is a generalized procedure based on studies using HEK293 and breast cancer models[2][5][8].

-

Cell Culture and Preparation:

-

Culture cancer cells (e.g., HEK293) under standard conditions until they are approximately 80% confluent[9].

-

Harvest the cells using trypsin and wash with sterile PBS.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 3x10⁷ cells/mL[2]. Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Subcutaneously inject 100 µL of the cell suspension (containing 3x10⁶ cells) into the flank of 6-7 week old immunocompromised mice (e.g., NSG mice)[2].

-

-

Tumor Growth Monitoring and Group Randomization:

-

Drug Administration:

-

Prepare the this compound formulation and the vehicle control as described in section 4.1.

-

Administer the designated dose of this compound or vehicle via oral gavage according to the planned schedule (e.g., 25 mg/kg, twice daily, 5 days on/2 days off)[5].

-

-

Efficacy and Toxicity Monitoring:

-

Study Endpoint:

-

At the end of the study (e.g., after 3 weeks of treatment), euthanize the mice[5].

-

Excise the tumors for downstream analyses such as western blotting, immunohistochemistry, or RNA sequencing.

-

Visualizing Pathways and Workflows

This compound Mechanism of Action

This compound inhibits the KDM4 family of enzymes, leading to downstream effects that suppress tumor growth.

References

- 1. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Inhibition of KDM4 with this compound to Target High-Risk Neuroblastoma" by Ahmed M. Abuzaid [dc.uthsc.edu]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for QC6352 in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing QC6352, a potent KDM4 inhibitor, in patient-derived xenograft (PDX) preclinical models. The following sections detail the compound's mechanism of action, provide structured protocols for in vivo studies, and present quantitative data from relevant research.

Introduction to this compound

This compound is a selective, orally active small molecule inhibitor of the KDM4 family of histone lysine demethylases (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2] KDM4 enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 9 (H3K9me3) and 36 (H3K36me3), thereby influencing gene expression.[2] Dysregulation of KDM4 activity is implicated in various cancers, making it a compelling therapeutic target.[2] this compound exerts its anti-tumor effects not only by inhibiting the catalytic demethylase activity of KDM4 but also by promoting the proteasome-mediated degradation of KDM4A-C proteins.[3][4] This dual mechanism leads to a cytostatic response characterized by S-phase cell cycle arrest, induction of DNA damage, and a significant disruption of ribosome biogenesis.[3][4]

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the inhibition of the KDM4 family of histone demethylases.[3][4][5] This inhibition leads to an increase in the levels of repressive histone marks, specifically H3K9me3 and H3K36me3.[3] Beyond catalytic inhibition, this compound also induces the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins.[3][4] A key downstream effect of KDM4A inhibition by this compound is the impairment of ribosome biogenesis, which includes reduced transcription of ribosomal protein genes and rRNA.[3][4] This disruption of ribosome production is a critical component of its anti-proliferative activity.[3][4]

Data from Preclinical PDX Studies

This compound has demonstrated significant anti-tumor efficacy in various PDX models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Potency of this compound Against KDM4 Isoforms

| KDM Isoform | IC50 (nM) |

| KDM4A | 104 |

| KDM4B | 56 |

| KDM4C | 35 |

| KDM4D | 104 |

| Data sourced from MedchemExpress and AACR Journals.[1][2] |

Table 2: In Vivo Efficacy of this compound in a Breast Cancer PDX Model (BR0869f)

| Dose (mg/kg, BID, 5-on/2-off) | Tumor Growth Inhibition (TGI) |

| 10 | 22% |

| 25 | 36% |

| 50 | 61% |

| Data from a 22-day study.[6] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value |

| Systemic Clearance (IV) | 6.9 mL/min/kg |

| Volume of Distribution (IV) | 675 mL/kg |

| Oral Bioavailability (10 mg/kg) | 30% |

| AUC (10 mg/kg, oral) | 10,400 ng/mL·h |

| Data from studies in female CD-1 mice.[6] |

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo studies with this compound in PDX models.

Protocol 1: Establishment of Patient-Derived Xenografts

This protocol outlines the general procedure for implanting patient tumor tissue into immunodeficient mice.

Materials:

-

Fresh patient tumor tissue

-

NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old, female (male for prostate cancer models)

-

Matrigel Matrix

-

Surgical tools (scalpels, forceps)

-

Anesthesia (e.g., isoflurane)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trocar

Procedure:

-

Under sterile conditions, mince the fresh patient tumor tissue into small fragments (approximately 2-3 mm³).

-

Anesthetize the NSG mouse.

-

Prepare a subcutaneous pocket on the flank of the mouse by making a small incision.

-

Mix the tumor fragments with Matrigel Matrix (e.g., in a 1:1 ratio).

-

Using a trocar, implant the tumor-Matrigel mixture into the subcutaneous pocket.

-

Suture or apply surgical clips to close the incision.

-

Monitor the mice regularly for tumor growth and overall health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for QC6352 in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

QC6352 is a potent and orally bioavailable small molecule inhibitor of the lysine-specific demethylase 4 (KDM4) family of enzymes.[1][2] KDM4 members, particularly KDM4A, KDM4B, and KDM4C, are histone demethylases that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3).[3] Dysregulation of KDM4 activity is implicated in the progression of various cancers, including breast cancer, where it is associated with tumor initiation, growth, and therapeutic resistance.[3][4] this compound has demonstrated significant anti-proliferative effects in breast cancer models, particularly in triple-negative breast cancer (TNBC) and breast cancer stem-like cells (BCSCs).[3][5] These notes provide an overview of this compound's application in breast cancer cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively inhibiting the enzymatic activity of KDM4 family members.[1] This inhibition leads to an increase in the global levels of the repressive histone marks H3K9me3 and H3K36me3. In breast cancer cells, this epigenetic modification results in the transcriptional repression of key oncogenes. Notably, this compound has been shown to abrogate the expression of the Epidermal Growth Factor Receptor (EGFR), a critical driver of growth in therapy-resistant TNBC.[1][3] Furthermore, this compound treatment leads to the downregulation of FYN, a SRC family kinase, by increasing H3K9me3 enrichment at its promoter region.[6] The inhibition of these pathways ultimately leads to decreased cell proliferation, reduced self-renewal capacity of cancer stem cells, and induction of apoptosis.[3]

References

- 1. Flow cytometric analysis of the cell cycle [bio-protocol.org]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. 4.8. Determination of Cell Cycle by Flow Cytometry [bio-protocol.org]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

Application Notes and Protocols for Studying Colon Cancer Progression Using QC6352

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing QC6352, a potent and selective inhibitor of the KDM4 family of histone demethylases, to investigate the progression of colon cancer. The following protocols and data are intended to facilitate research into the epigenetic regulation of colon cancer and the therapeutic potential of targeting KDM4 enzymes.

Introduction to this compound

This compound is a small molecule inhibitor targeting the Jumonji C (JmjC) domain-containing histone lysine demethylase 4 (KDM4) family.[1][2] The KDM4 family, which includes KDM4A-D, removes methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2).[3] Dysregulation of KDM4 activity is implicated in various cancers, including colorectal cancer, by altering gene expression and promoting tumorigenesis.[4][5] this compound has demonstrated efficacy in preclinical models of colon cancer, including patient-derived xenografts (PDX) and organoids, by suppressing cell viability and inhibiting colony formation.[1][4]

Mechanism of Action in Colon Cancer

In colorectal cancer, KDM4B, a primary target of this compound, has been shown to be upregulated and plays a crucial role in tumor progression.[6] KDM4B enhances the transcriptional activity of the Wnt/β-catenin pathway by forming a complex with β-catenin and TCF4, leading to the expression of oncogenes such as MYC and Cyclin D1.[6][7] Additionally, KDM4B can promote colon cancer cell growth and glucose metabolism by activating the AKT signaling pathway.[5] By inhibiting KDM4, this compound is expected to reverse these effects, leading to decreased cancer cell proliferation and survival. This is achieved through the re-establishment of repressive histone marks (increase in H3K9me3) and alteration of activating marks (increase in H3K36me3), thereby modulating the expression of genes critical for cancer progression.[3][8]

Quantitative Data Summary

The following tables summarize the reported inhibitory activity of this compound and its effects on colon cancer models.

Table 1: Inhibitory Activity of this compound against KDM4 Isoforms

| KDM4 Isoform | IC50 (nM) |

| KDM4A | 104 |

| KDM4B | 56 |

| KDM4C | 35 |

Data sourced from Chen et al., 2017.[1]

Table 2: Compilation of IC50 Values for Chemotherapeutic Agents in Various Colon Cancer Cell Lines (for comparative reference)

| Cell Line | 5-FU (µM) | Irinotecan (µM) | Oxaliplatin (µM) |

| HROC147 T0 M1 | 2.5 | 0.8 | 4.5 |

| HROC147Met1 | 0.5 | 2.2 | 3.9 |

| HROC277 T0 M1 | 9.2 | 0.1 | 2.9 |

Note: Specific IC50 values for this compound across a wide range of colon cancer cell lines are not yet broadly published. The above data for standard chemotherapeutics is provided for context.[9] Researchers are encouraged to determine the IC50 of this compound in their specific colon cancer cell lines of interest using the protocol provided below.

Experimental Protocols

Herein are detailed protocols for key experiments to study the effects of this compound on colon cancer progression.

Protocol 1: Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in colon cancer cell lines.

Materials:

-

Colon cancer cell lines (e.g., HCT116, HT-29, DLD-1)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT or PrestoBlue™ reagent

-

Plate reader

Procedure:

-

Seed colon cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) or 10 µL of PrestoBlue™ reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 560 nm excitation/590 nm emission for PrestoBlue™) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Histone Methylation

This protocol is to assess the effect of this compound on the levels of H3K9me3 and H3K36me3 in colon cancer cells.

Materials:

-

Colon cancer cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Histone extraction kit (optional, but recommended for cleaner results)

-

Primary antibodies: anti-H3K9me3, anti-H3K36me3, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Western blotting equipment

Procedure:

-

Seed colon cancer cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) and a vehicle control for 24-48 hours.

-

Harvest the cells and either perform a whole-cell lysis or a histone extraction according to the manufacturer's protocol.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K9me3, H3K36me3, and total Histone H3 (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the levels of H3K9me3 and H3K36me3 to total Histone H3. An increase in these histone marks is indicative of KDM4 inhibition.[8]

Protocol 3: In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound against colon cancer.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Colon cancer cells (e.g., HCT116, SW620)

-

Matrigel (optional)

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80)

-

Calipers

Procedure:

-

Harvest colon cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.[10]

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.[10]

-

Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Prepare the this compound formulation in the vehicle solution. A previously reported dosing schedule for a similar KDM4 inhibitor in a breast cancer PDX model was 50 mg/kg, administered orally twice daily (BID) on a 5-days-on/2-days-off schedule.[3] This can be used as a starting point for dose optimization in colon cancer models.

-

Administer this compound or vehicle to the respective groups of mice.

-

Measure tumor volume with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers, or western blot for histone marks).

Protocol 4: Patient-Derived Organoid (PDO) Culture and Treatment

This protocol provides a general framework for establishing and treating colon cancer PDOs with this compound.

Materials:

-

Fresh colon cancer tissue from surgical resection or biopsy

-

Digestion buffer (e.g., Collagenase/Dispase)

-

Matrigel

-

Organoid culture medium (specific formulations are available in the literature)[11]

-

This compound

Procedure:

-

Establishment of PDOs:

-

Mechanically and enzymatically digest the fresh tumor tissue to obtain single cells and small cell clusters.

-

Embed the cell suspension in Matrigel domes in a multi-well plate.

-

After polymerization of the Matrigel, add organoid culture medium.

-

Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

-

Passage the organoids every 7-14 days by mechanically and/or enzymatically disrupting them and re-plating in fresh Matrigel.

-

-

This compound Treatment and Viability Assay:

-

Plate established organoids in Matrigel in a 96-well plate.

-

After 24-48 hours, treat the organoids with a range of this compound concentrations.

-

After 5-7 days of treatment, assess organoid viability using a cell viability reagent compatible with 3D cultures (e.g., CellTiter-Glo® 3D).

-

Measure luminescence to determine the relative number of viable cells and calculate the IC50.

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.

Caption: Mechanism of this compound in colon cancer cells.

Caption: Experimental workflow for studying this compound in colon cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Demystifying the Role of Histone Demethylases in Colorectal Cancer: Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Stimulation of β-catenin and colon cancer cell growth by the KDM4B histone demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]